molecular formula C10H14O3S B8365500 4-((2,2-Dimethoxyethyl)thio)phenol

4-((2,2-Dimethoxyethyl)thio)phenol

Cat. No. B8365500
M. Wt: 214.28 g/mol
InChI Key: ZWBMMRILWYGGIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05464865

Procedure details

To a solution of 4-mercaptophenol (3.81 g) in DMF (80 ml) is added potassium carbonate (8.3 g) and 1-bromo-2,2-dimethoxyethane (3.55 g). The mixture is stirred at 70° under nitrogen for 2 hr, then cooled and poured into 0.1N citric acid (600 ml). The product is extracted with ether, and the ether extracts are concentrated and distilled in vacuo (140°-145°, 0.01 torr), to provide 4-((2,2-dimethoxyethyl)thio)phenol as a pale yellow viscous oil (5.21 g, 81%).
Quantity
3.81 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
3.55 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:16][CH:17]([O:20][CH3:21])[O:18][CH3:19].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>CN(C=O)C>[CH3:19][O:18][CH:17]([O:20][CH3:21])[CH2:16][S:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
3.81 g
Type
reactant
Smiles
SC1=CC=C(C=C1)O
Name
Quantity
8.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3.55 g
Type
reactant
Smiles
BrCC(OC)OC
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred at 70° under nitrogen for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with ether
CONCENTRATION
Type
CONCENTRATION
Details
the ether extracts are concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled in vacuo (140°-145°, 0.01 torr)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(CSC1=CC=C(C=C1)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.21 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 115.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.